l-alpha-Cyclohexylglycine

概要

説明

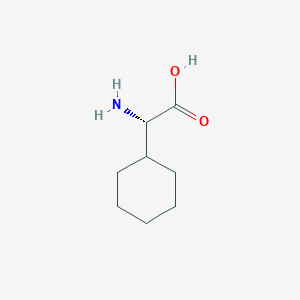

シクロヘキシルグリシルは、その独特な化学構造と特性により、さまざまな科学分野で関心を集めている化合物です。これは、グリシンの誘導体であり、アミノ基の水素原子がシクロヘキシル基に置き換えられています。この修飾により、化合物に独特の特性が与えられ、研究および産業用途において価値のあるものになります。

準備方法

合成経路と反応条件

シクロヘキシルグリシルは、いくつかの方法で合成できます。一般的な方法の1つは、シクロヘキシルアミンとグリシンを制御された条件下で反応させることです。この反応は通常、触媒を必要とし、水性媒体中で行われます。 生成物は、次いで結晶化またはクロマトグラフィー技術によって精製されます .

工業生産方法

工業的には、シクロヘキシルグリシルの生産は、多くの場合、自動反応器を使用した大規模合成を伴います。このプロセスは、高い収率と純度のために最適化されており、厳格な品質管理対策が実施されています。 工業生産には、最終製品が要求される基準を満たすように、高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用も含まれる場合があります .

化学反応の分析

反応の種類

シクロヘキシルグリシルは、次のようなさまざまな化学反応を起こします。

酸化: 対応する酸化物を形成するために酸化されることがあります。

還元: 還元反応により、さまざまなアミン誘導体に変化させることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。

主要な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、酸化はシクロヘキシルグリシン酸化物を生成する可能性があり、還元はシクロヘキシルアミン誘導体を生成する可能性があります .

科学研究への応用

シクロヘキシルグリシルは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: アミノ酸の挙動と相互作用の研究におけるモデル化合物として役立ちます。

医学: その独自の特性により、治療薬としての可能性が探求されています。

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Intermediate

L-alpha-Cyclohexylglycine serves as an important pharmaceutical intermediate due to its ability to modulate biological activity through stereochemistry and molecular interactions. It is utilized in the synthesis of various drug candidates, particularly those targeting neurotransmitter receptors. Its structural similarity to glycine allows it to interact with glycine receptors in the central nervous system, influencing synaptic transmission and neuronal excitability .

Neurological Disorders

Research has indicated that derivatives of this compound can act as antagonists at certain neurotransmitter receptors. This property makes it a candidate for exploring treatments for neurological disorders such as epilepsy and anxiety. Studies have shown that modifications of this compound can enhance receptor activity modulation, which is crucial for developing effective therapeutic agents .

Structural Biology

Protein-Protein Interactions

this compound has been employed in studies investigating protein-protein interactions. Its incorporation into peptides can alter their conformation and stability, providing insights into the mechanisms underlying these interactions. For instance, studies have shown that substituting specific residues in peptides with this compound can significantly affect their biological activity .

Case Study: Anti-HIV Activity

In a study examining the anti-HIV activity of modified peptides, substitution of isoleucine with this compound resulted in a dramatic decrease in activity. This finding underscores the importance of hydrophobic interactions in peptide functionality and demonstrates how this compound can be used to probe structural requirements for biological activity .

Materials Science

Synthesis of Novel Materials

this compound is also being explored as a building block for synthesizing new materials with tailored properties, such as polymers and hydrogels. Its unique chemical structure allows for the development of materials with specific mechanical and thermal properties, which can be useful in various applications from drug delivery systems to tissue engineering .

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug synthesis for neurological disorders | Modulates receptor activity; potential therapeutic agent |

| Structural Biology | Investigating protein-protein interactions | Alters peptide conformation; affects biological activity |

| Materials Science | Development of polymers and hydrogels | Tailored properties for drug delivery and tissue engineering |

Biological Studies

Role in Biological Processes

this compound has been implicated in understanding various biological processes beyond its role as a pharmaceutical intermediate. Research indicates that it may influence enzyme activity and cellular signaling pathways, warranting further investigation into its potential roles in metabolic processes and disease mechanisms .

作用機序

シクロヘキシルグリシルがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。それは酵素や受容体に結合して、その活性を調節することができます。 関与する経路には、シグナル伝達と代謝プロセスが含まれることが多く、薬理学的研究において興味深い化合物となっています .

類似の化合物との比較

類似の化合物

シクロヘキシルアラニン: シクロヘキシル基を持つグリシンの別の誘導体です。

シクロヘキシルセリン: 類似の構造ですが、ヒドロキシル基を持っています。

シクロヘキシルバリン: シクロヘキシル基を持つバリン骨格が含まれています

独自性

シクロヘキシルグリシルは、その特定の構造修飾により、独自の化学的および生物学的特性を付与するため、ユニークです。

類似化合物との比較

Similar Compounds

Cyclohexylalanine: Another derivative of glycine with a cyclohexyl group.

Cyclohexylserine: Similar structure but with a hydroxyl group.

Cyclohexylvaline: Contains a valine backbone with a cyclohexyl group

Uniqueness

Cyclohexylglycyl is unique due to its specific structural modification, which imparts distinct chemical and biological properties.

生物活性

l-alpha-Cyclohexylglycine (CHG) is a non-canonical amino acid that has garnered attention for its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of CHG, focusing on its incorporation into peptides, effects on translation processes, and potential therapeutic applications.

- Chemical Formula : C13H23NO2

- Molecular Weight : 225.33 g/mol

- CAS Number : 14328-51-9

This compound functions primarily as an amino acid analog that can be incorporated into peptides during ribosomal translation. Its structure allows for the replacement of more common amino acids in peptide chains, which can alter the physicochemical properties and biological activities of the resulting peptides.

Incorporation into Peptides

Research has demonstrated that CHG can be efficiently charged onto tRNA and incorporated into peptides during translation. A study showed that CHG was integrated into various peptide sequences, highlighting its compatibility with the ribosomal machinery . This ability to substitute for natural amino acids opens avenues for designing novel peptides with enhanced or modified biological functions.

Neurotransmitter Modulation

CHG has been reported to exhibit properties akin to neurotransmitter modulation. Specifically, it acts as a glycine receptor agonist, which suggests potential applications in neurological disorders where glycine signaling is disrupted. Its structural similarity to glycine allows it to interact with glycine receptors, potentially influencing excitatory neurotransmission .

Antimicrobial Properties

In addition to its role in peptide synthesis, CHG has shown antimicrobial activity. Studies indicate that derivatives of cyclohexylglycine exhibit inhibitory effects against certain bacterial strains, suggesting a potential role in developing antimicrobial agents . The mechanism by which CHG exerts its antimicrobial effects is still under investigation but may involve disrupting bacterial cell membrane integrity.

Case Studies and Research Findings

- Peptide Translation Assays : In a series of experiments assessing the efficiency of various amino acid analogs in peptide synthesis, this compound was found to be effectively incorporated into peptides alongside other unnatural amino acids. This study highlighted the versatility of CHG in expanding the repertoire of amino acids available for peptide synthesis .

- Neuropharmacology Studies : A study focused on the effects of CHG on glycinergic neurotransmission demonstrated that it could enhance synaptic responses mediated by glycine receptors. This finding suggests its potential utility in treating conditions like hyperekplexia or other glycine receptor-related disorders .

- Antimicrobial Activity Assessment : Research evaluating the antimicrobial efficacy of CHG derivatives found significant activity against Gram-positive bacteria, indicating its potential as a scaffold for developing new antibiotics .

Data Summary

特性

IUPAC Name |

(2S)-2-amino-2-cyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMWSIDTKSNDCU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353118 | |

| Record name | l-alpha-cyclohexylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-51-9 | |

| Record name | (αS)-α-Aminocyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14328-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylglycine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014328519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-alpha-cyclohexylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYLGLYCINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59Q5O5615E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。